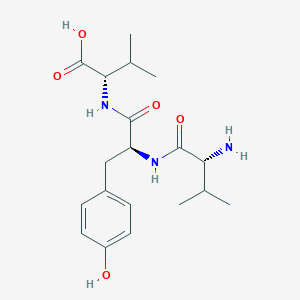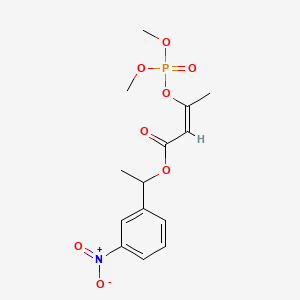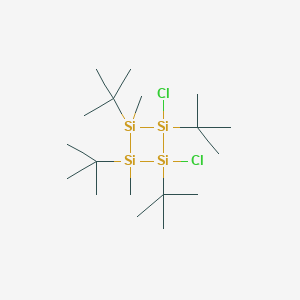
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane is a highly branched organosilicon compound. Its unique structure, characterized by the presence of tert-butyl groups and dichloro substituents, makes it an interesting subject for research in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane typically involves the reaction of tert-butylchlorosilane with dichloromethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloro groups to hydrosilane groups.
Substitution: The dichloro groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, hydrosilanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in medical devices and implants.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dichloro groups, which can undergo nucleophilic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar highly branched structure.
Tetra-tert-butylmethane: Another highly branched compound with tert-butyl groups.
2,2,3,3-Tetramethylbutane: A compact and stable hydrocarbon with a butane backbone.
Uniqueness
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane is unique due to the presence of both silicon and chlorine atoms in its structure, which imparts distinct chemical properties compared to purely hydrocarbon-based compounds. The combination of tert-butyl groups and dichloro substituents makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63267-56-1 |
|---|---|
Formule moléculaire |
C18H42Cl2Si4 |
Poids moléculaire |
441.8 g/mol |
Nom IUPAC |
1,2,3,4-tetratert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane |
InChI |
InChI=1S/C18H42Cl2Si4/c1-15(2,3)21(13)22(14,16(4,5)6)24(20,18(10,11)12)23(21,19)17(7,8)9/h1-14H3 |
Clé InChI |
SGUGBSOQHIBIGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si]1([Si]([Si]([Si]1(C(C)(C)C)Cl)(C(C)(C)C)Cl)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


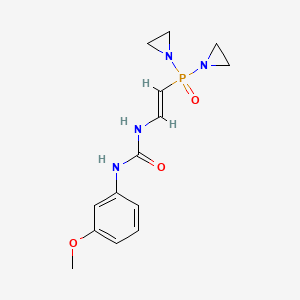
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
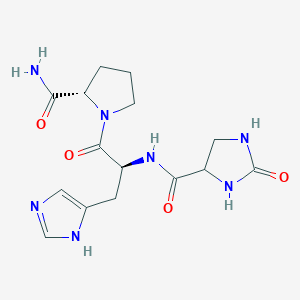
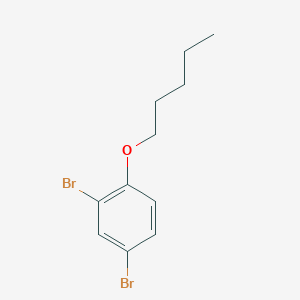
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

